Regiochemical Specificity: Substitution Pattern Uniqueness Versus Common Isomers
4-Amino-2-chloro-5-nitrobenzonitrile is the only commercially listed isomer bearing the amino group at the 4-position para to the nitrile, with the chlorine at the 2-position ortho to the nitrile and the nitro at the 5-position. In contrast, 2-amino-3-chloro-5-nitrobenzonitrile (CAS 20352-84-5) positions the amino group ortho to the nitrile, and 2-amino-5-chloro-4-nitrobenzonitrile (CAS 885269-08-9) has a 2-amino-5-chloro-4-nitro arrangement . This positional difference dictates the regiochemical outcome of nucleophilic aromatic substitution (SNAr) and cyclocondensation reactions, as the chloride at C-2 is activated by both the ortho-cyano and para-nitro groups .
| Evidence Dimension | Substitution pattern (amino position relative to nitrile) |
|---|---|
| Target Compound Data | 4-amino (para to CN), 2-chloro (ortho to CN), 5-nitro (meta to CN) |
| Comparator Or Baseline | 20352-84-5: 2-amino (ortho to CN), 3-chloro (meta to CN), 5-nitro; 885269-08-9: 2-amino, 5-chloro, 4-nitro |
| Quantified Difference | Unique 4-amino-2-chloro-5-nitro regiochemistry not present in any other CAS-registered isomer |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry records |
Why This Matters
Selecting the correct regioisomer avoids product mixtures requiring costly chiral or positional purification in multi-step kinase inhibitor syntheses.
